Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate

Description

Chemical Identity and Structural Features

Molecular Composition and Structural Attributes

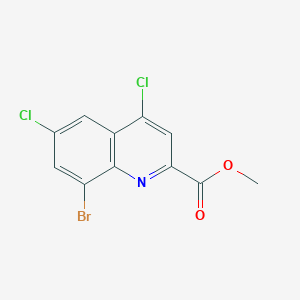

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate has the molecular formula C₁₁H₆BrCl₂NO₂ and a molecular weight of 334.98 g/mol . Its IUPAC name reflects the substituent positions: a bromine atom at position 8, chlorine atoms at positions 4 and 6, and a methyl ester group at position 2 (Figure 1). The SMILES notation (COC(=O)C1=NC2=C(Br)C=C(Cl)C=C2C(Cl)=C1) highlights the quinoline backbone and substituent arrangement.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₆BrCl₂NO₂ | |

| Molecular Weight | 334.98 g/mol | |

| CAS Number | 1150164-76-3 | |

| SMILES | COC(=O)C1=NC2=C(Br)C=C(Cl)C=C2C(Cl)=C1 |

|

| Halogen Substituents | Br (C8), Cl (C4, C6) |

The compound’s planar quinoline core facilitates π-π interactions with biological targets, while the halogen atoms enhance lipophilicity and electronic effects, critical for membrane permeability and target binding. The methyl carboxylate group at position 2 introduces polarity, potentially influencing solubility and metabolic stability.

Properties

IUPAC Name |

methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NO2/c1-17-11(16)9-4-8(14)6-2-5(13)3-7(12)10(6)15-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOJSGQAIMDZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2Br)Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674959 | |

| Record name | Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-76-3 | |

| Record name | Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives followed by esterification. The reaction conditions often require the use of brominating and chlorinating agents such as bromine and thionyl chloride, respectively. The esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of bromination, chlorination, and esterification, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Products: Compounds with different functional groups replacing the bromine or chlorine atoms.

Oxidation Products: Quinoline derivatives with altered oxidation states.

Reduction Products: Reduced forms of the quinoline ring.

Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s unique substitution pattern distinguishes it from analogs. Below is a comparative analysis of key derivatives:

Key Observations :

- Halogenation Effects: The presence of bromine at position 8 in the target compound introduces steric bulk and enhances electrophilicity compared to non-brominated analogs like Methyl 4,6-dichloroquinoline-2-carboxylate. This difference likely impacts reactivity in cross-coupling reactions and binding affinity in biological targets .

- Chlorine vs. Bromine: Bromine’s larger atomic radius and polarizability may improve hydrophobic interactions in drug-receptor binding compared to chlorine. For example, Methyl 8-bromo-4-chloroquinoline-2-carboxylate (CAS: 1072944-68-3) lacks the 6-Cl substituent, reducing its electron-withdrawing effects and altering solubility .

Industrial and Research Relevance

- Pharmaceutical Intermediates: The target compound’s structural complexity makes it preferable over simpler analogs (e.g., Methyl 4,6-dichloroquinoline-2-carboxylate) in synthesizing kinase inhibitors or antiviral agents .

- Materials Science: Brominated derivatives like Methyl 8-bromo-4-chloroquinoline-2-carboxylate are used in organic semiconductors, but the additional 6-Cl substituent in the target compound may alter electronic properties for niche applications .

Research Findings and Methodological Considerations

- Structural Validation: Tools like SHELX and ORTEP-3 are critical for crystallographic analysis of halogenated quinolines, ensuring accurate determination of bond angles and substituent orientations .

- Similarity Assessment : Computational methods for compound comparison (e.g., Tanimoto coefficients) classify these analogs as structurally similar but highlight substituent-driven divergences in properties like logP and solubility .

Biological Activity

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C11H7BrCl2N

- Molecular Weight : 304.03 g/mol

- Functional Groups : Bromine and chlorine substituents along with a carboxylate ester.

This unique combination of halogens and an ester group contributes to the compound's biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in antimicrobial applications where enzyme inhibition can disrupt bacterial metabolism.

- Cellular Pathway Modulation : The compound may interact with cellular receptors, modulating signal transduction pathways that affect cellular functions such as proliferation and apoptosis.

- DNA Gyrase Inhibition : Similar quinoline derivatives have been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication, indicating potential antibacterial properties .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 24 | |

| Klebsiella pneumoniae | 25 | |

| Pseudomonas aeruginosa | 22 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study : A study on HeLa cells demonstrated that treatment with this compound resulted in significant cell death at micromolar concentrations, showcasing its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 4,6-dichloroquinoline-2-carboxylate | Lacks bromine atom | Moderate antibacterial |

| 8-Bromoquinoline | Contains bromine but lacks ester functionality | Antimicrobial |

| 4,6-Dichloroquinoline | Contains chlorine but lacks bromine | Limited biological activity |

The presence of both bromine and chlorine atoms along with the ester group in this compound enhances its reactivity and biological profile compared to these related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate, and how can reaction conditions be systematically optimized?

- Methodology : Begin with a quinoline core functionalization approach. Bromination and chlorination steps can be guided by regioselective directing groups. For example, use NBS (N-bromosuccinimide) in DMF for bromination at the 8-position, followed by POCl₃/PCl₅ for chlorination at 4,6-positions under controlled temperatures (60–80°C). Monitor intermediates via TLC and purify via column chromatography. Optimize esterification (methylation) using methanol under acidic catalysis (H₂SO₄) or via coupling reagents like DCC/DMAP .

- Validation : Confirm stepwise yields via LC-MS and intermediate structures via -NMR.

Q. What standard spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use -NMR to resolve overlapping signals from bromine/chlorine isotopes. -NMR in CDCl₃ can identify aromatic protons and methyl ester groups.

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns (Br/Cl contributions).

Advanced Research Questions

Q. How do hydrogen-bonding networks and crystal packing influence the physicochemical properties of this compound?

- Methodology : Perform graph-set analysis (as per Etter’s rules) using Mercury or CrystalExplorer to identify robust hydrogen-bonding motifs (e.g., C–H···O, halogen interactions). Correlate packing motifs with thermal stability (DSC/TGA) and solubility profiles. For example, layered π-stacking may reduce solubility in polar solvents .

- Data Interpretation : Cross-reference crystallographic data (CCDC entry) with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond angles, electronic properties)?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry (B3LYP/6-311G** basis set). Compare calculated vs. experimental bond lengths/angles from X-ray data.

- Electron Density Maps : Generate residual density plots (SHELXL) to detect systematic errors (e.g., disorder, twinning) .

- Validation : Apply the IUCr checkCIF tool to identify outliers in crystallographic parameters .

Q. What strategies are effective for designing derivatives with modified bioactivity or photophysical properties?

- Methodology :

- Core Functionalization : Introduce electron-withdrawing/donating groups at the 2-carboxylate position via Suzuki-Miyaura coupling (e.g., aryl boronic acids) or nucleophilic substitution (e.g., amines).

- Photophysical Tuning : Replace bromine with iodine to enhance spin-orbit coupling for triplet-state applications. Monitor changes via UV-Vis and fluorescence quenching assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.